Ethyl 3,4,5-trimethoxy-2-nitrobenzoate
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Overview
Description
Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H15NO7. It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and a nitro group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate typically involves the nitration of ethyl 3,4,5-trimethoxybenzoate. The reaction is carried out using a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Ethyl 3,4,5-trimethoxy-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4,5-trimethoxy-2-nitrobenzoate finds applications in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The methoxy groups can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the nitro group.
Ethyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the nitro group.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the presence of both the nitro group and the ethyl ester, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 3,4,5-trimethoxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-5-20-12(14)7-6-8(17-2)10(18-3)11(19-4)9(7)13(15)16/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXPZZHBPWNKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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